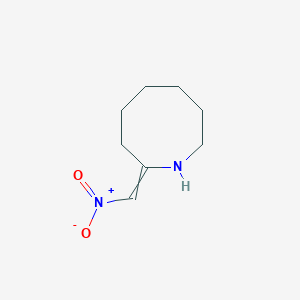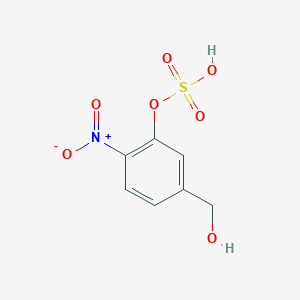![molecular formula C13H22INO B14601166 N,N-Diethyl-N-[(4-hydroxyphenyl)methyl]ethanaminium iodide CAS No. 61185-98-6](/img/structure/B14601166.png)
N,N-Diethyl-N-[(4-hydroxyphenyl)methyl]ethanaminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-N-[(4-hydroxyphenyl)methyl]ethanaminium iodide is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxyphenyl group attached to an ethanaminium iodide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N-[(4-hydroxyphenyl)methyl]ethanaminium iodide typically involves the reaction of N,N-diethylethanamine with 4-hydroxybenzyl iodide. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-N-[(4-hydroxyphenyl)methyl]ethanaminium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-N-[(4-hydroxyphenyl)methyl]ethanaminium iodide has been extensively studied for its applications in:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-N-[(4-hydroxyphenyl)methyl]ethanaminium iodide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the ethanaminium iodide moiety can engage in ionic interactions. These interactions facilitate the compound’s binding to target proteins or enzymes, modulating their activity and leading to the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Diethyl-N-[(3-formyl-4-hydroxyphenyl)methyl]ethanaminium chloride
- N,N-Diethyl-N-[(4-methoxyphenyl)methyl]ethanaminium iodide
Uniqueness
N,N-Diethyl-N-[(4-hydroxyphenyl)methyl]ethanaminium iodide stands out due to its specific hydroxyphenyl group, which imparts unique reactivity and binding properties. This makes it particularly valuable in applications where precise molecular interactions are crucial.
Eigenschaften
CAS-Nummer |
61185-98-6 |
|---|---|
Molekularformel |
C13H22INO |
Molekulargewicht |
335.22 g/mol |
IUPAC-Name |
triethyl-[(4-hydroxyphenyl)methyl]azanium;iodide |
InChI |
InChI=1S/C13H21NO.HI/c1-4-14(5-2,6-3)11-12-7-9-13(15)10-8-12;/h7-10H,4-6,11H2,1-3H3;1H |
InChI-Schlüssel |
GESLRNBARHTTGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](CC)(CC)CC1=CC=C(C=C1)O.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethan-1-one](/img/structure/B14601084.png)

![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-](/img/structure/B14601093.png)
![Magnesium bis[trimethylsilicate(1-)]](/img/structure/B14601100.png)


![(E)-1-(4-Ethoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine](/img/structure/B14601120.png)

![1-Nitro-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14601133.png)




![2-(2-Phenylethenyl)-4H-furo[3,2-B]indole](/img/structure/B14601154.png)
